Cas no 896038-22-5 (3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate)

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic coumarin derivative with a thiophene carboxylate moiety, exhibiting potential applications in organic synthesis and pharmaceutical research. Its structural features, including the dimethoxyphenyl and methyl-substituted coumarin core, contribute to enhanced stability and reactivity, making it suitable for further functionalization. The thiophene-2-carboxylate ester group may impart unique electronic properties, potentially useful in materials science or as an intermediate in drug development. This compound’s well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. Its purity and consistent performance make it a reliable candidate for specialized chemical investigations.
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate structure
896038-22-5 structure
Product Name:3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
CAS No:896038-22-5
MF:C23H18O6S
MW:422.450425624847
CID:6437403
Update Time:2025-08-02

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
    • [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] thiophene-2-carboxylate
    • Inchi: 1S/C23H18O6S/c1-13-16-8-7-15(28-22(24)20-5-4-10-30-20)12-18(16)29-23(25)21(13)14-6-9-17(26-2)19(11-14)27-3/h4-12H,1-3H3
    • InChI Key: UMMGXWLEZXVWJB-UHFFFAOYSA-N
    • SMILES: C1(C(OC2=CC3OC(=O)C(C4=CC=C(OC)C(OC)=C4)=C(C)C=3C=C2)=O)SC=CC=1

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F1862-0304-2μmol
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F1862-0304-1mg
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F1862-0304-2mg
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F1862-0304-3mg
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F1862-0304-4mg
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3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
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F1862-0304-10mg
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896038-22-5 90%+
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Additional information on 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Professional Introduction to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate (CAS No. 896038-22-5)

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This organically synthesized molecule belongs to the class of chromeno-thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. The compound's molecular structure incorporates both dimethoxyphenyl and methyl substituents, which contribute to its complex chemical properties and reactivity.

The CAS number 896038-22-5 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. The presence of a thiophene ring in conjunction with a chromenone core makes this molecule a promising candidate for further investigation into its pharmacological effects. Thiophene derivatives are particularly noted for their role in the development of antimicrobial, anti-inflammatory, and anticancer agents, while chromenone structures are often associated with antioxidant and enzyme inhibition properties.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity profiles of such complex molecules with greater precision. The 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate structure has been subjected to molecular docking studies, which suggest potential interactions with various biological targets. These studies indicate that the compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.

The dimethoxyphenyl moiety is particularly interesting from a chemical standpoint, as it introduces electron-donating groups that can influence the compound's electronic properties and reactivity. This feature has been exploited in designing molecules with enhanced binding affinity to biological receptors. In parallel, the methyl group at the 4-position of the chromenone ring contributes to steric hindrance, which can modulate the compound's pharmacokinetic behavior. Such structural modifications are crucial in optimizing drug candidates for clinical efficacy.

In vitro studies have begun to explore the potential therapeutic applications of this derivative. Initial experiments suggest that it may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, the compound's ability to cross cell membranes due to its lipophilic nature makes it a candidate for topical formulations or oral administration.

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The purity of the final product is critical for subsequent biological evaluations, necessitating rigorous purification protocols such as column chromatography or recrystallization.

The integration of modern analytical techniques has further enhanced our understanding of this compound's physical and chemical properties. Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into its molecular structure, while mass spectrometry (MS) confirms its molecular weight and fragmentation patterns. These analytical data are essential for verifying the identity and integrity of the synthesized material before it undergoes biological testing.

As research progresses, the potential applications of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate are likely to expand beyond traditional pharmaceutical uses. Its unique structural motifs make it a versatile scaffold for designing novel materials with applications in optoelectronics or polymer science. For instance, conjugated heterocyclic systems like this one can exhibit luminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) or sensors.

The collaboration between synthetic chemists and biochemists is pivotal in unlocking the full potential of this compound. By combining expertise in organic synthesis with computational modeling and high-throughput screening techniques, researchers can accelerate the discovery process significantly. This interdisciplinary approach ensures that promising candidates like 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate are rapidly translated from laboratory-scale synthesis into viable therapeutic agents.

In conclusion, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate represents a fascinating example of how structural complexity can lead to novel bioactivities. Its unique combination of chromeno-thiophene moieties offers a rich foundation for further exploration in drug discovery and material science. As methodologies for molecular design and characterization continue to evolve, compounds like this one will undoubtedly play a crucial role in addressing some of today's most pressing medical challenges.

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